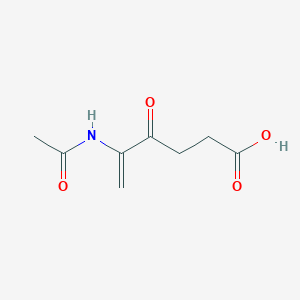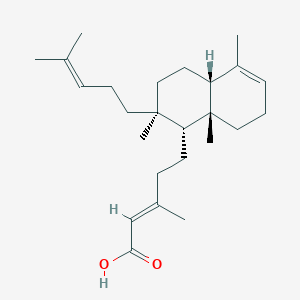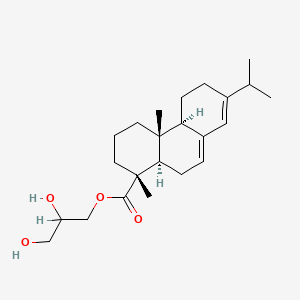
10-メチルアクリジニウム過塩素酸塩
概要
説明
10-Methylacridinium Perchlorate (10-MAP) is an organic perchlorate salt with a wide range of applications in research and industry. 10-MAP is a potent oxidizing agent and is used in a variety of applications, including synthesis of organic compounds, oxidation of organic compounds, and as a reagent in biochemical and physiological research. 10-MAP is also used in the production of polymers, pharmaceuticals, and other materials. 10-MAP is a relatively new compound and is the subject of much ongoing research.
科学的研究の応用
有機合成における光触媒作用
10-メチルアクリジニウム過塩素酸塩: は、金属を含まないドナー-アクセプター型光触媒として機能し、複雑な有機化合物の合成を促進します。 特に、単電子移動 (SET) 経路を必要とする反応、例えばテトラヒドロベンゾ[b]ピラン骨格の生成において効果的です 。このプロセスは、その高効率性、低エネルギー消費、およびグリーンケミストリーの原則との整合性において重要です。
テトラヒドロベンゾ[b]ピラン骨格の合成
この化合物は、テトラヒドロベンゾ[b]ピラン骨格を生成するためのグリーンなラジカル合成法で使用されています。 これは、ノエナゲル-マイケル環化縮合反応を含み、これは潜在的な治療効果を持つ化合物を生成するための製薬化学における礎石です .
可視光誘起光レドックス触媒作用
光触媒として、10-メチルアクリジニウム過塩素酸塩は、特に青色LED照明によって可視光で活性化されます。 この特性は、周囲条件下で反応を駆動するために利用されており、これは持続可能で環境に優しい化学プロセスへの一歩です .
キナゾリノン類の部位選択的合成
この化合物は、フェナントリジン融合キナゾリノン類の合成に必要な部位選択的分子内C-Nクロスカップリングを促進することが示されています 。この用途は、キナゾリノン類が薬理学的特性で知られている医薬品化学の分野において重要です。
金属を含まない光触媒用途
持続可能な化学の追求において、10-メチルアクリジニウム過塩素酸塩は、金属を含まない光触媒として貴重な資産です。 これは、有害な廃棄物を生成する可能性のある遷移金属光触媒の代替手段を提供します .
工業規模の合成
10-メチルアクリジニウム過塩素酸塩を使用する反応のスケーラビリティは、グラム規模の環化が可能であることが証明されています。 これは、大規模生産が必要な工業環境でのその応用に道を開きます .
作用機序
Target of Action
10-Methylacridinium Perchlorate is a novel metal-free donor–acceptor (D–A) photocatalyst . It is recognized for its expeditious and effortless applicability, high efficiency in yielding products, low energy consumption, and commendable eco-friendliness .
Mode of Action
The compound serves as a single-electron transfer (SET) photocatalyst . It is involved in the Knoevenagel–Michael cyclocondensation reaction involving malononitrile, dimedone, and aldehyde . The compound is also used as a visible-light photocatalyst for dithioacetalization or thioetherification of benzyl alcohols in one pot using aerial dioxygen as a terminal oxidant .
Biochemical Pathways
The compound is involved in the production of tetrahydrobenzo [b]pyran scaffolds, which utilizes a Knoevenagel–Michael cyclocondensation reaction of aldehydes, malononitrile, and dimedone . This innovative technique has been designed to achieve environmental sustainability .
Pharmacokinetics
The compound is used in an aqueous ethanol solution under an air atmosphere at room temperature , suggesting that it is soluble in polar solvents and stable under ambient conditions.
Result of Action
The compound facilitates the production of tetrahydrobenzo [b]pyran scaffolds . It is recognized for its high efficiency in yielding products . The attainment of cyclization at a gram-scale level offers substantiation for its feasibility as a viable solution for industrial implementation .
Action Environment
The compound is employed for synthesis in an aqueous ethanol solution under an air atmosphere at room temperature and stimulated with blue LED illumination serving as a renewable energy source . This capability facilitates the investigation into the temporal alterations of environmental and chemical constituents .
Safety and Hazards
10-Methylacridinium Perchlorate is classified as a hazardous substance. It may cause skin irritation and serious eye irritation. It may also intensify fire as it is an oxidizer . Safety measures include wearing suitable protective equipment, preventing dispersion of dust, keeping away from heat, and washing hands and face thoroughly after handling .
将来の方向性
生化学分析
Biochemical Properties
10-Methylacridinium Perchlorate plays a significant role in biochemical reactions, particularly as a photocatalyst. It interacts with various enzymes, proteins, and other biomolecules through single-electron transfer (SET) pathways. For instance, it has been used in the dithioacetalization or thioetherification of benzyl alcohols, where it facilitates the reaction by acting as a visible-light photocatalyst . The compound’s high oxidation potential makes it one of the most potent oxidizers, enabling efficient electron transfer reactions .
Cellular Effects
10-Methylacridinium Perchlorate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its role as a photocatalyst allows it to induce specific reactions within cells under visible-light irradiation. For example, it has been shown to facilitate the oxygenation of aromatic hydrocarbons, leading to the formation of oxygenated products such as benzoic acid and benzaldehyde . These reactions can impact cellular metabolism by altering the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of 10-Methylacridinium Perchlorate involves its function as a dual sensitizer capable of efficient singlet oxygen formation and electron-transfer reactions. Upon visible-light irradiation, the compound can generate singlet oxygen, which then participates in photooxygenation reactions . Additionally, it can undergo electron-transfer photooxygenation with electron-rich acceptor molecules, further demonstrating its versatility as a photocatalyst .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 10-Methylacridinium Perchlorate can change over time due to its stability and degradation. Studies have shown that the compound remains stable under visible-light irradiation, maintaining its photocatalytic activity over extended periods . Long-term exposure to light and other environmental factors may lead to gradual degradation, potentially affecting its efficacy in biochemical reactions.
Dosage Effects in Animal Models
The effects of 10-Methylacridinium Perchlorate vary with different dosages in animal models. While specific dosage studies are limited, it is essential to consider the compound’s high oxidation potential and its potential toxic effects at high doses. Careful dosage optimization is necessary to balance its photocatalytic benefits with any adverse effects that may arise from excessive exposure .
Metabolic Pathways
10-Methylacridinium Perchlorate is involved in metabolic pathways that include single-electron transfer reactions and photooxygenation processes. It interacts with enzymes and cofactors that facilitate these reactions, contributing to the overall metabolic flux within cells . The compound’s ability to generate singlet oxygen and participate in electron-transfer reactions highlights its role in modulating metabolic pathways.
Transport and Distribution
Within cells and tissues, 10-Methylacridinium Perchlorate is transported and distributed through interactions with specific transporters and binding proteins. Its solubility in organic solvents such as acetone aids in its cellular uptake and distribution . The compound’s localization and accumulation within cells can influence its photocatalytic activity and overall efficacy in biochemical reactions.
Subcellular Localization
The subcellular localization of 10-Methylacridinium Perchlorate is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in particular subcellular locations can enhance its photocatalytic efficiency and facilitate targeted biochemical reactions .
特性
IUPAC Name |
10-methylacridin-10-ium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N.ClHO4/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15;2-1(3,4)5/h2-10H,1H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTIEKPPJSQKJC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=CC3=CC=CC=C31.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473269 | |
| Record name | 10-Methylacridinium Perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26456-05-3 | |
| Record name | 10-Methylacridinium Perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-Methylacridinium Perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 10-Methylacridinium perchlorate ([Mes-Acr]+ClO4–) primarily functions as a photocatalyst, absorbing visible light to reach an excited state. This excited state can then engage in electron transfer processes with other molecules, initiating various chemical reactions. [] For example, it can oxidize substrates like triphenylphosphine or benzylamine by accepting an electron, leading to the formation of radical cations. [] These radical cations can then react further, participating in downstream reactions like oxygenation or dimerization. []
ANone:
- Spectroscopic data:
ANone: 10-Methylacridinium perchlorate is a solid at room temperature. While it exhibits good solubility in solvents like acetonitrile, dichloromethane, and chloroform, it has limited solubility in water. [] This solubility profile is important to consider when selecting appropriate reaction media for its applications.
ANone: Yes, 10-methylacridinium perchlorate, like many perchlorate salts, should be handled with caution. It may decompose violently or explode upon contact with combustible materials, heat, shock, or friction. [] It's crucial to store it away from strong reducing agents. Proper safety protocols, including the use of a fume hood, should always be followed.
ANone: 10-Methylacridinium perchlorate is recognized as a versatile photocatalyst, particularly in organic synthesis. [] It effectively catalyzes various reactions under mild conditions using visible light, offering a sustainable alternative to traditional methods that often require harsh reagents or high temperatures.
ANone: 10-Methylacridinium perchlorate has demonstrated catalytic activity in diverse reactions, including:
ANone: While the provided research abstracts don't delve into specific computational studies on 10-methylacridinium perchlorate, computational chemistry techniques could offer valuable insights into its properties and reactivity.
ANone: Computational studies could explore:
ANone: The provided research highlights the significance of the 9-mesityl substituent in 10-methylacridinium perchlorate for its photocatalytic activity. [, , , , , , , , , , , , , , , , , , ] This bulky aryl group likely influences the electronic properties and excited state dynamics of the molecule, impacting its ability to engage in electron transfer processes and initiate reactions.
ANone: Research indicates that the 9-mesityl group is essential for efficient singlet oxygen generation and electron transfer reactions. [] Modifying this substituent could alter the photophysical properties of the molecule, potentially affecting its reactivity and selectivity in photocatalytic processes. Further studies exploring the impact of systematic structural modifications are needed to establish a detailed structure-activity relationship.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N(2)-[3-methoxy-4-(morpholin-4-yl)phenyl]-N(4)-(quinolin-3-yl)pyrimidine-2,4-diamine](/img/structure/B1247682.png)


![(10S)-10-[(9S)-3-carboxy-2,5-dihydroxy-4,6,9-trimethyl-10-oxoanthracen-9-yl]peroxy-3,8-dihydroxy-1,7,10-trimethyl-9-oxoanthracene-2-carboxylic acid](/img/structure/B1247688.png)

![N-[(E)-11-[(13E,24E)-16-hydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-4,10-dimethoxy-3,5,9-trimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1247691.png)






